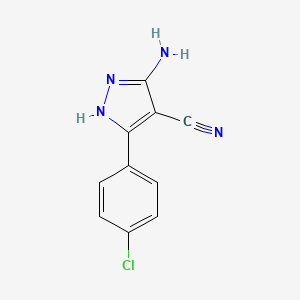
6-(thiophen-2-yl)pyridazin-3(2H)-one
Overview
Description
6-(Thiophen-2-yl)pyridazin-3(2H)-one is a heterocyclic compound that features a pyridazine ring fused with a thiophene moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(thiophen-2-yl)pyridazin-3(2H)-one typically involves the Suzuki coupling reaction. This method starts with the preparation of 3-bromo-6-(thiophen-2-yl)pyridazine, which is then coupled with commercially available (hetero)aryl-boronic acids . The reaction conditions often include the use of palladium catalysts and bases such as potassium carbonate in an organic solvent like dimethylformamide (DMF) or toluene .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the Suzuki coupling reaction remains a scalable and efficient method for its synthesis. The use of continuous flow reactors and automated synthesis platforms can further enhance the production efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
6-(Thiophen-2-yl)pyridazin-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridazine ring can be reduced under specific conditions to yield dihydropyridazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the thiophene and pyridazine rings
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydropyridazine derivatives, and various substituted thiophene and pyridazine compounds .
Scientific Research Applications
6-(Thiophen-2-yl)pyridazin-3(2H)-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs)
Mechanism of Action
The mechanism of action of 6-(thiophen-2-yl)pyridazin-3(2H)-one varies depending on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The electron-rich thiophene ring and the electron-deficient pyridazine ring facilitate interactions with various biomolecules, contributing to its biological activity .
Comparison with Similar Compounds
Similar Compounds
Thienyl-pyridazine derivatives: These compounds share a similar core structure but differ in the substituents attached to the thiophene and pyridazine rings.
Thienyl-phthalazine derivatives: These compounds have a phthalazine ring instead of a pyridazine ring, offering different electronic and steric properties
Uniqueness
6-(Thiophen-2-yl)pyridazin-3(2H)-one is unique due to its specific combination of a thiophene ring and a pyridazine ring, which imparts distinct electronic properties and reactivity. This uniqueness makes it a valuable compound for various applications, particularly in the development of advanced materials and pharmaceuticals .
Properties
IUPAC Name |
3-thiophen-2-yl-1H-pyridazin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2OS/c11-8-4-3-6(9-10-8)7-2-1-5-12-7/h1-5H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBFRUJCPJHRZLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NNC(=O)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90369436 | |
| Record name | 6-(Thiophen-2-yl)pyridazin-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90369436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54558-07-5 | |
| Record name | 6-(Thiophen-2-yl)pyridazin-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90369436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is a notable chemical reaction involving 6-(2-thienyl)-3(2H)-pyridazinone?
A1: Research indicates that 6-(2-thienyl)-3(2H)-pyridazinone can react with hydrazine hydrate under specific conditions to produce a unique dimer, 4,5-dihydro-6-(2-thienyl)-3(2H)pyridazinone azine. [] This reaction is particularly interesting as it involves the formation of an azine bridge (–N=N–) between two molecules of the pyridazinone derivative. [] The structure of this dimer has been confirmed through X-ray crystallography, revealing a center of symmetry at the middle of the N=N bond. []
Q2: How was 4,5-dihydro-6-(2-thienyl)-3(2H)pyridazinone azine characterized?
A2: The crystal structure of 4,5-dihydro-6-(2-thienyl)-3(2H)pyridazinone azine was determined using X-ray crystallography. [] The analysis revealed that the molecule exists as a dimer in the solid state, with each half of the dimer being nearly planar. [] The N=N bond connecting the two halves of the dimer was measured to be 1.296(5) Å, suggesting partial double bond character. [] This finding provides valuable insight into the structural features of the dimer and can contribute to further studies on its properties and potential applications.
Q3: Can 6-(2-thienyl)-3(2H)-pyridazinone be synthesized from other compounds?
A3: Yes, 6-(2-thienyl)-3(2H)-pyridazinone can be synthesized through a multi-step process starting with 2-acetothienone. [] First, 2-acetothienone is reacted with chloral to yield chloral-2-acetothienone. [] This intermediate is then dehydrated to produce trichloroethylidene-2-acetothienone. [] Finally, reacting trichloroethylidene-2-acetothienone with phenylhydrazine or substituted phenylhydrazines yields a series of 2-aryl-6-(2-thienyl)-3(2H)-pyridazinones, including the unsubstituted 6-(2-thienyl)-3(2H)-pyridazinone. [] This synthetic pathway highlights the versatility of 2-acetothienone as a starting material for synthesizing various heterocyclic compounds.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















